molecular formula C9H6N2S B14240657 1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole CAS No. 383407-03-2

1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole

Katalognummer: B14240657
CAS-Nummer: 383407-03-2
Molekulargewicht: 174.22 g/mol
InChI-Schlüssel: YGHJLPPPOUOTDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole is a heterocyclic compound that contains a fused ring system incorporating cyclopentane, thiopyrano, and imidazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of cyclopentanone with thiourea and subsequent cyclization can yield the desired compound . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products. The scalability of the synthesis process is crucial for industrial applications, and ongoing research aims to improve the efficiency and cost-effectiveness of production methods .

Analyse Chemischer Reaktionen

Types of Reactions

1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Wissenschaftliche Forschungsanwendungen

1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole can be compared with other similar compounds, such as:

    Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and medicine.

    Thiopyran: A sulfur-containing heterocycle with potential biological activities.

    Cyclopentane: A simple hydrocarbon ring that forms the basis for more complex fused ring systems.

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties compared to its individual components.

Eigenschaften

CAS-Nummer

383407-03-2

Molekularformel

C9H6N2S

Molekulargewicht

174.22 g/mol

IUPAC-Name

2-thia-4,6-diazatricyclo[7.3.0.03,7]dodeca-1(12),3(7),4,8,10-pentaene

InChI

InChI=1S/C9H6N2S/c1-2-6-4-7-9(11-5-10-7)12-8(6)3-1/h1-5H,(H,10,11)

InChI-Schlüssel

YGHJLPPPOUOTDE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC3=C(N=CN3)SC2=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.